Bis(pentylcyclopentadienyl)zirconium dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

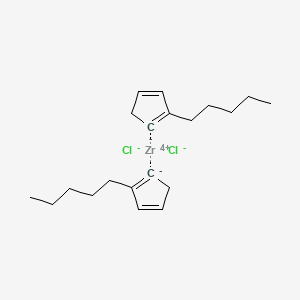

Bis(pentylcyclopentadienyl)zirconium dichloride: is an organometallic compound with the molecular formula C20H30Cl2Zr and a molecular weight of 432.58 g/mol . This compound consists of a zirconium atom bonded to two pentylcyclopentadienyl ligands and two chloride ions. It is a member of the metallocene family, which are compounds typically used as catalysts in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis(pentylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with pentylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Bis(pentylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to form lower oxidation state zirconium compounds.

Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed.

Major Products Formed:

Oxidation: Zirconium oxides.

Reduction: Lower oxidation state zirconium compounds.

Substitution: Various organozirconium compounds depending on the substituent.

Aplicaciones Científicas De Investigación

Catalytic Applications

-

Polymerization Catalysts

- Bis(pentylcyclopentadienyl)zirconium dichloride is extensively used as a catalyst in the production of polyolefins. It facilitates the polymerization of olefins, leading to the formation of high-performance polymers with tailored properties. This application is crucial in the development of specialty polymers for various industrial uses .

- Stereoselective Glycosidation

- Transamidation Reactions

- Negishi Coupling Reactions

Coordination Chemistry

- This compound acts as a precursor for synthesizing various coordination complexes. Its ability to form stable complexes with different ligands allows researchers to explore new materials and catalysts in both organic and inorganic synthesis .

Case Study 1: Polyolefin Production

In a study involving the use of this compound as a catalyst for olefin polymerization, researchers demonstrated that this compound significantly enhances the molecular weight distribution and thermal stability of the resulting polymers compared to traditional catalysts. The findings indicated that polymers produced under optimized conditions exhibited superior mechanical properties, making them suitable for applications in automotive and packaging industries .

Case Study 2: Stereoselective Synthesis

Another research project focused on using this compound for stereoselective glycosidation. The results revealed that this catalyst could achieve high yields with excellent selectivity for specific glycosidic linkages, which are critical in synthesizing complex carbohydrates and pharmaceutical compounds. The study emphasized the importance of catalyst structure in influencing reaction outcomes .

Summary Table of Applications

| Application | Description |

|---|---|

| Polymerization | Used as a catalyst for producing polyolefins with tailored properties |

| Stereoselective Glycosidation | Facilitates glycosidation reactions with high stereochemical control |

| Transamidation | Catalyzes direct amide formation from carboxylic acids and amines |

| Negishi Coupling | Prepares Negishi reagents for cross-coupling reactions |

| Coordination Complexes | Acts as a precursor for synthesizing various metal-ligand complexes |

Mecanismo De Acción

The mechanism of action of bis(pentylcyclopentadienyl)zirconium dichloride primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates. The pentylcyclopentadienyl ligands stabilize the zirconium center, allowing it to undergo multiple catalytic cycles without degradation .

Comparación Con Compuestos Similares

- Bis(cyclopentadienyl)zirconium dichloride

- Bis(butylcyclopentadienyl)zirconium dichloride

- Bis(methylcyclopentadienyl)zirconium dichloride

Uniqueness: Bis(pentylcyclopentadienyl)zirconium dichloride is unique due to the presence of pentyl groups on the cyclopentadienyl ligands. These groups provide additional steric hindrance, which can influence the compound’s reactivity and selectivity in catalytic processes. This makes it particularly useful in specific polymerization reactions where control over polymer structure is crucial .

Actividad Biológica

Bis(pentylcyclopentadienyl)zirconium dichloride, often referred to as bis(pentyl-Cp)ZrCl₂, is an organometallic compound with significant applications in catalysis, particularly in polymerization processes. Its biological activity, while less explored than its catalytic properties, presents intriguing possibilities in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula: C20H30Cl2Zr

- Molecular Weight: 392.36 g/mol

- Structure: The compound features two pentyl-substituted cyclopentadienyl ligands coordinated to a zirconium center, which contributes to its unique reactivity and stability in various chemical environments.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules and catalyze various biochemical reactions. Some proposed mechanisms include:

- Catalytic Activity: The compound can catalyze reactions involving biological substrates, potentially influencing metabolic pathways.

- Interaction with Nucleophiles: Its electrophilic nature allows it to interact with nucleophilic sites in proteins and nucleic acids, which may lead to modifications that affect biological functions.

1. Catalytic Applications in Biochemical Reactions

Research has shown that this compound can effectively catalyze the transamidation of amides with amines under mild conditions. This reaction has implications for synthesizing biologically active compounds, including pharmaceuticals .

2. Polymerization Studies

The compound has been extensively studied for its role in polymerization reactions, particularly in producing syndiotactic polystyrene. The resulting polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for various biomedical applications .

3. Case Studies

A notable study investigated the use of this compound as a catalyst for the synthesis of bioactive compounds. The findings indicated that the compound could facilitate the formation of complex molecular architectures that may possess therapeutic properties .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

2-pentylcyclopenta-1,3-diene;zirconium(4+);dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15.2ClH.Zr/c2*1-2-3-4-7-10-8-5-6-9-10;;;/h2*5,8H,2-4,6-7H2,1H3;2*1H;/q2*-1;;;+4/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFLSKGKPILYFC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=[C-]CC=C1.CCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.